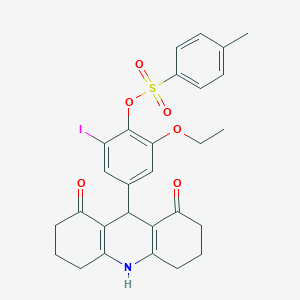
4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by the name of "AEW541" and has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate involves the inhibition of IGF-1R. This protein is involved in a signaling pathway that regulates cell growth and survival. By inhibiting the activity of IGF-1R, this compound disrupts this signaling pathway and prevents cancer cells from growing and dividing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate in lab experiments include its ability to inhibit the activity of IGF-1R, which is a promising target for cancer therapy. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate. These include:
1. Further studies to determine the safety and efficacy of this compound in animal models and human clinical trials.
2. Studies to determine the optimal dosage and administration of this compound for cancer therapy.
3. Studies to determine the potential use of this compound in combination with other cancer therapies.
4. Studies to determine the potential use of this compound in the treatment of other diseases that involve the IGF-1R signaling pathway.
5. Studies to determine the potential use of this compound as a tool for studying the IGF-1R signaling pathway and its role in cancer and other diseases.
In conclusion, 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate is a promising compound for scientific research, particularly in the field of cancer research. Its ability to inhibit the activity of IGF-1R makes it a potential target for cancer therapy, but further studies are needed to determine its safety and efficacy. The future directions for the study of this compound include further studies to determine its potential use in cancer therapy and other diseases, as well as its potential use as a tool for studying the IGF-1R signaling pathway.
Synthesis Methods
The synthesis of 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate involves the reaction of 6-iodo-2-ethoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base. This reaction produces the intermediate compound, which is then reacted with 9-bromoacridine in the presence of a base to produce the final product.
Scientific Research Applications
This compound has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the activity of insulin-like growth factor 1 receptor (IGF-1R), which is a protein that plays a role in the growth and survival of cancer cells. By inhibiting the activity of IGF-1R, this compound has the potential to prevent or slow down the growth of cancer cells.
properties
Product Name |
4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate |
|---|---|
Molecular Formula |
C28H28INO6S |
Molecular Weight |
633.5 g/mol |
IUPAC Name |
[4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-2-ethoxy-6-iodophenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H28INO6S/c1-3-35-24-15-17(14-19(29)28(24)36-37(33,34)18-12-10-16(2)11-13-18)25-26-20(6-4-8-22(26)31)30-21-7-5-9-23(32)27(21)25/h10-15,25,30H,3-9H2,1-2H3 |
InChI Key |
AGPRCQWHFGWEPX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)I)OS(=O)(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)I)OS(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B300716.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B300718.png)
![3-[5-({2,4-Dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-4-methylbenzoic acid](/img/structure/B300720.png)
![3-[5-({2,4-Dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid](/img/structure/B300721.png)
![2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300722.png)
![2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300723.png)
![2-[(5E)-2,4-dioxo-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300727.png)
![2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300730.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B300731.png)
![2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300732.png)
![2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300734.png)
![2-[5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300735.png)
![2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300736.png)
![2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300737.png)